Comparative LogP Analysis: Impact of Ortho-Methoxy Substitution on Lipophilicity
The ortho-methoxy group in 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole increases its lipophilicity compared to the unsubstituted phenyl analog, 4-(Chloromethyl)-2-phenyl-1,3-oxazole. Computed logP (XLogP3-AA) values from PubChem indicate a higher lipophilicity for the target compound, which can enhance membrane permeability in biological assays [1]. This differentiation is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates derived from this building block.
| Evidence Dimension | Lipophilicity (Computed logP) |
|---|---|
| Target Compound Data | XLogP3-AA: 3.0 [2] |
| Comparator Or Baseline | 4-(Chloromethyl)-2-phenyl-1,3-oxazole (CAS 30494-97-4): XLogP3-AA: 2.4 [1] |
| Quantified Difference | Δ = 0.6 log units higher for target |
| Conditions | Computed property using XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A higher logP value directly correlates with increased lipophilicity, influencing compound permeability and distribution in biological systems, which is a key selection criterion in drug discovery programs.
- [1] PubChem. 4-(Chloromethyl)-2-phenyl-1,3-oxazole (CID 3551196). Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] PubChem. 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole. Computed Properties. View Source
